molecular formula C11H13NOS B071295 2-Butylbenzo[d]thiazol-7-ol CAS No. 163299-24-9

2-Butylbenzo[d]thiazol-7-ol

Cat. No. B071295
M. Wt: 207.29 g/mol
InChI Key: HVCPLUZHUIOHCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Butylbenzo[d]thiazol-7-ol (BBT) is a heterocyclic compound that has been extensively studied for its various biological activities. The compound belongs to the class of thiazoles, which are known for their diverse biological properties. BBT has been found to possess antitumor, antioxidant, and anti-inflammatory activities.

Mechanism Of Action

The mechanism of action of 2-Butylbenzo[d]thiazol-7-ol involves its ability to modulate various signaling pathways involved in cell growth, apoptosis, and inflammation. 2-Butylbenzo[d]thiazol-7-ol activates the caspase pathway by upregulating the expression of caspase-3 and caspase-9 and downregulating the expression of Bcl-2. 2-Butylbenzo[d]thiazol-7-ol also inhibits the PI3K/Akt/mTOR signaling pathway by downregulating the expression of p-Akt and p-mTOR. 2-Butylbenzo[d]thiazol-7-ol scavenges free radicals and reduces oxidative stress by upregulating the expression of antioxidant enzymes such as SOD and CAT. 2-Butylbenzo[d]thiazol-7-ol inhibits the production of pro-inflammatory cytokines by downregulating the expression of NF-κB and COX-2.

Biochemical And Physiological Effects

2-Butylbenzo[d]thiazol-7-ol has been found to have various biochemical and physiological effects. It exhibits antitumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth. 2-Butylbenzo[d]thiazol-7-ol also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. It has been found to protect against oxidative damage in various tissues, including liver, kidney, and brain. 2-Butylbenzo[d]thiazol-7-ol possesses anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages And Limitations For Lab Experiments

2-Butylbenzo[d]thiazol-7-ol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 2-Butylbenzo[d]thiazol-7-ol has been extensively studied for its various biological activities, and its mechanism of action is well understood. However, 2-Butylbenzo[d]thiazol-7-ol has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous-based assays. 2-Butylbenzo[d]thiazol-7-ol is also relatively expensive, which can limit its use in high-throughput screening assays.

Future Directions

2-Butylbenzo[d]thiazol-7-ol has several potential future directions for research. It can be further studied for its antitumor activity in vivo using animal models. 2-Butylbenzo[d]thiazol-7-ol can also be studied for its potential use as an antioxidant and anti-inflammatory agent in various diseases such as neurodegenerative diseases and cardiovascular diseases. The synthesis of 2-Butylbenzo[d]thiazol-7-ol analogs can also be explored to improve its biological activity and selectivity. The development of novel drug delivery systems for 2-Butylbenzo[d]thiazol-7-ol can also be explored to improve its bioavailability and efficacy.

Synthesis Methods

2-Butylbenzo[d]thiazol-7-ol can be synthesized via a two-step process involving the reaction of 2-aminobenzoic acid with butyl isothiocyanate, followed by cyclization using a suitable reagent. The yield of 2-Butylbenzo[d]thiazol-7-ol can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst.

Scientific Research Applications

2-Butylbenzo[d]thiazol-7-ol has been extensively studied for its antitumor activity. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 2-Butylbenzo[d]thiazol-7-ol induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. 2-Butylbenzo[d]thiazol-7-ol also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. It has been found to protect against oxidative damage in various tissues, including liver, kidney, and brain. 2-Butylbenzo[d]thiazol-7-ol also possesses anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

properties

CAS RN

163299-24-9

Product Name

2-Butylbenzo[d]thiazol-7-ol

Molecular Formula

C11H13NOS

Molecular Weight

207.29 g/mol

IUPAC Name

2-butyl-1,3-benzothiazol-7-ol

InChI

InChI=1S/C11H13NOS/c1-2-3-7-10-12-8-5-4-6-9(13)11(8)14-10/h4-6,13H,2-3,7H2,1H3

InChI Key

HVCPLUZHUIOHCB-UHFFFAOYSA-N

SMILES

CCCCC1=NC2=C(S1)C(=CC=C2)O

Canonical SMILES

CCCCC1=NC2=C(S1)C(=CC=C2)O

synonyms

7-Benzothiazolol,2-butyl-(9CI)

Origin of Product

United States

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